- Pyranones, pyridinones and troplones and related compounds, their preparation, compositions and methods for inhibiting influenza RNA polymerase PA endonuclease, World Intellectual Property Organization, , ,

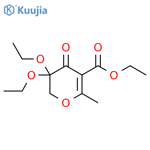

Cas no 944269-40-3 (Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate)

944269-40-3 structure

商品名:Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate

CAS番号:944269-40-3

MF:C9H10O5

メガワット:198.172703266144

CID:4720937

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate

- Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate (ACI)

-

- インチ: 1S/C9H10O5/c1-3-13-9(12)7-5(2)14-4-6(10)8(7)11/h4,10H,3H2,1-2H3

- InChIKey: KDRPRNSKSMOEBC-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C(C)OC=C(O)C1=O)OCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 337

- トポロジー分子極性表面積: 72.8

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A119002244-1g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 97% | 1g |

$1034.80 | 2023-08-31 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11191-5g |

ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 95% | 5g |

$1650 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750042-1g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4h-pyran-3-carboxylate |

944269-40-3 | 98% | 1g |

¥8074.00 | 2024-04-24 | |

| Ambeed | A886622-1g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 97% | 1g |

$769.0 | 2024-04-16 | |

| Chemenu | CM530480-1g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 97% | 1g |

$923 | 2024-07-19 | |

| Crysdot LLC | CD11007175-1g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 97% | 1g |

$327 | 2024-07-19 | |

| Crysdot LLC | CD11007175-5g |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate |

944269-40-3 | 97% | 5g |

$982 | 2024-07-19 |

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Formic acid Solvents: Ethanol , Water ; 2 - 3 h, rt → reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Formic acid Solvents: Ethanol , Water ; 2 - 3 h, rt → reflux

リファレンス

- Fragment-Based Identification of Influenza Endonuclease Inhibitors, Journal of Medicinal Chemistry, 2016, 59(13), 6444-6454

合成方法 3

はんのうじょうけん

1.1 Reagents: Formic acid Solvents: Ethanol , Water ; 2 - 3 h, rt → reflux

リファレンス

- Preparation of pyran, pyridine and other derivatives and compositions with them for inhibiting influenza RNA polymerase PA subunit endonuclease, United States, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Formic acid Solvents: Tetrahydrofuran , Water ; 2 h, reflux

リファレンス

- Efficient Synthesis of 5-Amido-3-hydroxy-4-pyrones as Inhibitors of Matrix Metalloproteinases, Organic Letters, 2007, 9(13), 2517-2520

合成方法 5

はんのうじょうけん

1.1 Reagents: Formic acid Solvents: Water ; reflux

リファレンス

- Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure-activity relationship, Bioorganic & Medicinal Chemistry Letters, 2009, 19(7), 1970-1976

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Raw materials

- 1,1-Dimethylethyl 3,3-diethoxy-3,4-dihydro-6-methyl-4-oxo-2H-pyran-5-carboxylate

- 2H-Pyran-5-carboxylic acid, 3,3-diethoxy-3,4-dihydro-6-methyl-4-oxo-, ethyl ester

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate Preparation Products

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate 関連文献

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

944269-40-3 (Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate) 関連製品

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944269-40-3)Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate

清らかである:99%

はかる:1g

価格 ($):692.0